N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
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Overview
Description
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a complex organic compound that features a quinoline core structure substituted with a furylmethyl group, two methyl groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The introduction of the furylmethyl group can be achieved via a Friedel-Crafts alkylation reaction using furfural as the starting material. The sulfonamide group is introduced through sulfonation followed by amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furylmethyl carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-methoxybenzamide
- N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydroquinoline
Uniqueness
N-(2-furylmethyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is unique due to the presence of both the furylmethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-7-15(19)18-16-11(2)6-13(8-14(10)16)23(20,21)17-9-12-4-3-5-22-12/h3-8,17H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCALEFYNMCMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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